2-Amino-2-(2-tert-butylphenyl)ethan-1-ol
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Overview
Description
2-Amino-2-(2-tert-butylphenyl)ethan-1-ol is an organic compound with the molecular formula C12H19NO. It is a derivative of ethanol where the hydrogen atom on the carbon adjacent to the hydroxyl group is replaced by an amino group, and the phenyl ring is substituted with a tert-butyl group at the ortho position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2-tert-butylphenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 2-tert-butylphenylacetonitrile.
Reduction: The nitrile group is reduced to an amine using hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C).
Hydrolysis: The resulting amine is then hydrolyzed to form the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving precise control of temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(2-tert-butylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-tert-butylbenzaldehyde or 2-tert-butylacetophenone.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Amino-2-(2-tert-butylphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-2-(2-tert-butylphenyl)ethan-1-ol involves its interaction with various molecular targets:
Enzymes: The compound can act as an inhibitor or activator of specific enzymes, affecting biochemical pathways.
Receptors: It may bind to receptors on cell surfaces, modulating cellular responses and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(4-tert-butylphenyl)ethan-1-ol
- 2-Amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol
- 2-Amino-2-(2-ethoxy-4-tert-butylphenyl)ethanol
Uniqueness
2-Amino-2-(2-tert-butylphenyl)ethan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The ortho-tert-butyl group provides steric hindrance, influencing the compound’s reactivity and interactions with other molecules.
Properties
Molecular Formula |
C12H19NO |
---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
2-amino-2-(2-tert-butylphenyl)ethanol |
InChI |
InChI=1S/C12H19NO/c1-12(2,3)10-7-5-4-6-9(10)11(13)8-14/h4-7,11,14H,8,13H2,1-3H3 |
InChI Key |
CJFZTQJVYPQRGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1C(CO)N |
Origin of Product |
United States |
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